molecular formula C14H7ClFN3S2 B2852191 6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862976-03-2

6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2852191
CAS No.: 862976-03-2
M. Wt: 335.8
InChI Key: FUOWKJNMKQIWQD-UHFFFAOYSA-N
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Description

6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C14H7ClFN3S2 and its molecular weight is 335.8. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine are intriguing. It has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been observed to have significant anti-inflammatory and analgesic activities . These effects are believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins .

Cellular Effects

This compound has been shown to have various effects on different types of cells and cellular processes . It has been found to exhibit anti-cancer activity against certain cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several binding interactions with biomolecules . It has been found to inhibit certain enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific details on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available.

Metabolic Pathways

It is believed to interact with various enzymes or cofactors , but specific effects on metabolic flux or metabolite levels are not currently known.

Transport and Distribution

It is believed to interact with various transporters or binding proteins , but specific effects on its localization or accumulation are not currently known.

Subcellular Localization

It is believed to be directed to specific compartments or organelles by certain targeting signals or post-translational modifications , but specific details are not currently known.

Biological Activity

6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically beginning with the preparation of the benzothiazole moiety. The compound can be synthesized through reactions involving 6-fluorobenzo[d]thiazole derivatives and various amines. The following table summarizes key synthetic routes and characterization methods:

StepReagentsConditionsYield (%)Characterization Techniques
16-Fluorobenzo[d]thiazole + AmineReflux in ethanol70%NMR, IR, TLC
2Chlorination StepHCl, NaClO65%NMR, Mass Spectrometry

Antimicrobial Activity

Research has demonstrated that compounds containing the benzothiazole moiety exhibit notable antimicrobial properties. In a study assessing various derivatives, including this compound, the compound showed moderate to good activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines by disrupting cell cycle progression. A notable study reported that such compounds could block the G1 phase of the cell cycle in HeLa cells, leading to reduced proliferation rates .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For example:

  • Inhibition of Enzymes : Benzothiazole derivatives may inhibit key enzymes involved in cellular metabolism or signaling pathways.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, leading to disruptions in replication and transcription processes.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated various benzothiazole derivatives against standard antibiotics. The results indicated that this compound exhibited superior activity compared to some existing antibiotics against resistant bacterial strains .
  • Anticancer Screening : In vitro assays on several cancer cell lines revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM, with IC50 values indicating potent activity .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-6-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFN3S2/c15-7-1-3-9-11(5-7)20-13(17-9)19-14-18-10-4-2-8(16)6-12(10)21-14/h1-6H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOWKJNMKQIWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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